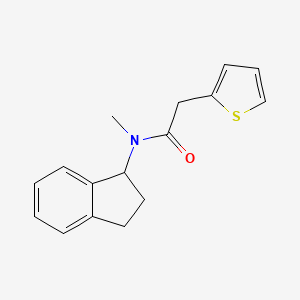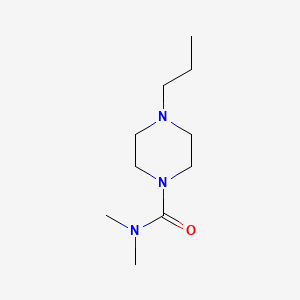
N,N-dimethyl-4-propylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4-propylpiperazine-1-carboxamide (DPCPX) is a selective antagonist of adenosine A1 receptors. It is a potent and widely used pharmacological tool for investigating the role of adenosine A1 receptors in various physiological and pathological conditions.
Mechanism of Action
N,N-dimethyl-4-propylpiperazine-1-carboxamide acts as a competitive antagonist of adenosine A1 receptors. Adenosine A1 receptors are G protein-coupled receptors that are widely distributed throughout the body. They play a crucial role in regulating various physiological processes such as heart rate, blood pressure, neurotransmitter release, and immune function. N,N-dimethyl-4-propylpiperazine-1-carboxamide binds to the adenosine A1 receptor and prevents adenosine from binding to and activating the receptor. This results in a decrease in the downstream signaling pathways that are activated by adenosine A1 receptor activation.
Biochemical and Physiological Effects:
N,N-dimethyl-4-propylpiperazine-1-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease heart rate and blood pressure, decrease neurotransmitter release, and inhibit immune function. N,N-dimethyl-4-propylpiperazine-1-carboxamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N,N-dimethyl-4-propylpiperazine-1-carboxamide is a potent and selective antagonist of adenosine A1 receptors. It has a high affinity for the receptor and a long half-life, which makes it an ideal pharmacological tool for investigating the role of adenosine A1 receptors in various physiological and pathological conditions. However, N,N-dimethyl-4-propylpiperazine-1-carboxamide has some limitations for lab experiments. It is relatively expensive and has a low solubility in water, which can make it difficult to work with in certain experimental setups.
Future Directions
There are several future directions for research on N,N-dimethyl-4-propylpiperazine-1-carboxamide. One area of interest is the role of adenosine A1 receptors in cancer. N,N-dimethyl-4-propylpiperazine-1-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further research is needed to investigate the potential therapeutic applications of N,N-dimethyl-4-propylpiperazine-1-carboxamide in cancer treatment. Another area of interest is the development of new and more potent adenosine A1 receptor antagonists. Finally, further research is needed to investigate the potential side effects of N,N-dimethyl-4-propylpiperazine-1-carboxamide and other adenosine A1 receptor antagonists in humans.
Synthesis Methods
N,N-dimethyl-4-propylpiperazine-1-carboxamide can be synthesized by reacting 4-propylpiperazine-1-carboxamide with N,N-dimethylformamide dimethyl acetal in the presence of a base such as potassium carbonate. The reaction yields N,N-dimethyl-4-propylpiperazine-1-carboxamide as a white solid with a melting point of 240-242°C.
Scientific Research Applications
N,N-dimethyl-4-propylpiperazine-1-carboxamide is widely used in scientific research to investigate the role of adenosine A1 receptors in various physiological and pathological conditions. It has been used to study the effects of adenosine A1 receptor activation on the cardiovascular system, respiratory system, central nervous system, and immune system. N,N-dimethyl-4-propylpiperazine-1-carboxamide has also been used to investigate the role of adenosine A1 receptors in the development and progression of various diseases such as Parkinson's disease, Alzheimer's disease, and cancer.
properties
IUPAC Name |
N,N-dimethyl-4-propylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-4-5-12-6-8-13(9-7-12)10(14)11(2)3/h4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZQGXATMIGXNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-propylpiperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

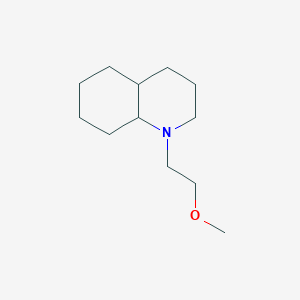
![N'-[2-(2,4-dioxoquinazolin-1-yl)acetyl]-2-(4-fluorophenyl)quinoline-4-carbohydrazide](/img/structure/B7516811.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide](/img/structure/B7516816.png)
![N-[1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-oxopropan-2-yl]-4-chlorobenzenesulfonamide](/img/structure/B7516819.png)

![2-[Methyl(1-thiophen-2-ylethyl)amino]acetamide](/img/structure/B7516822.png)

![3-[5-(2,6-difluorophenyl)-1,3-oxazol-2-yl]-N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]propanamide](/img/structure/B7516841.png)

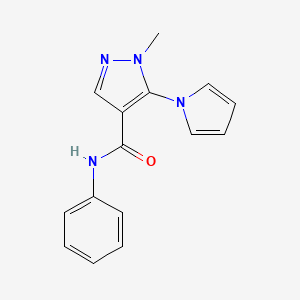
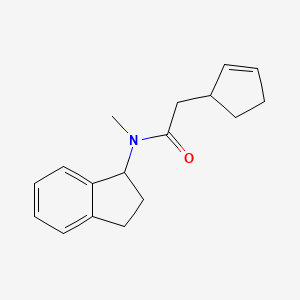
![2-(5-bromo-2,4-dioxopyrimidin-1-yl)-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide](/img/structure/B7516888.png)

